
(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide, also known as EFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFP belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been found to have anti-diabetic activity by lowering blood glucose levels and improving insulin sensitivity.
Mecanismo De Acción
The exact mechanism of action of (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose and lipid metabolism. Additionally, this compound has been found to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various disease states. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored.
Métodos De Síntesis
The synthesis of (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 2-ethoxybenzaldehyde and 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is reported to be around 80%.
Propiedades
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-23-15-7-4-3-6-12(15)11-18-21-17(22)14-10-13(19-20-14)16-8-5-9-24-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGNTNAQXVPPF-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



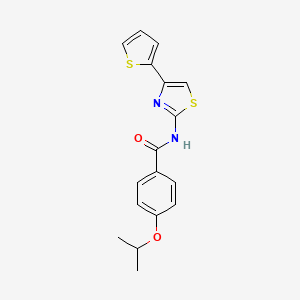
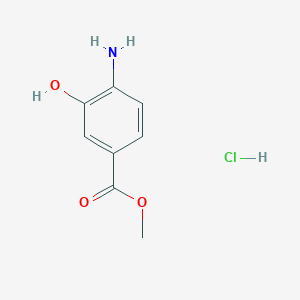
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

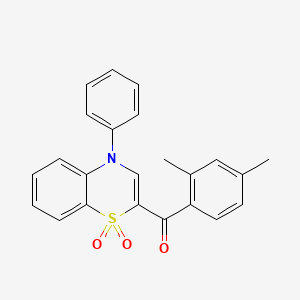
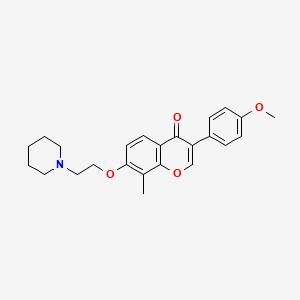
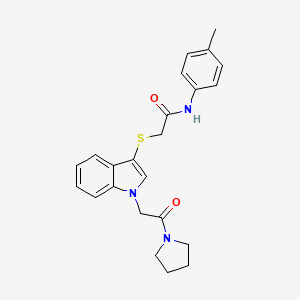
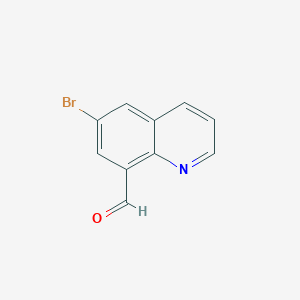
![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
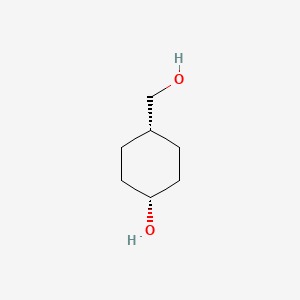
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)